Securinegine
Description
Securinegine (C₁₃H₁₅NO₂; MW: 217.26 g/mol) is a bioactive indole alkaloid primarily isolated from plants of the Securinega genus, notably Securinega suffruticosa . It belongs to the Securinega alkaloid class, characterized by a complex methanofuropyridoazepinone backbone with stereochemical variations at C6, C11a, and C11b positions .
Key properties:
Properties
CAS No. |
72741-90-3 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-oxa-9-azatetracyclo[6.5.2.01,9.05,14]pentadeca-4,6-dien-3-one |
InChI |
InChI=1S/C13H15NO2/c15-12-7-9-3-4-10-8-11(9)13(16-12)5-1-2-6-14(10)13/h3-4,7,10-11H,1-2,5-6,8H2 |
InChI Key |
WRDRGEDNNRSUNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C3CC4C2(C1)OC(=O)C=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of securinegine involves several steps, including the construction of its tetracyclic framework. One approach involves the addition of nucleophilic pyridine anion species to an electrophilic menisdaurilide congener. A weakly basic yet nucleophilic tri(2-pyridinyl)lanthanum complex is used to circumvent undesired base-mediated pathways during the key coupling reaction .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the leaves of Securinega suffruticosa. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Securinegine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at its nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.
Scientific Research Applications
Securinegine has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating neurological disorders, cancer, and viral infections.
Industry: Utilized in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
Securinegine exerts its effects through multiple mechanisms:
Neuropharmacological Activity: It modulates neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system, leading to its neurostimulatory effects.
Antitumor Activity: this compound induces apoptosis in cancer cells by activating specific molecular pathways.
Anti-inflammatory and Antiviral Activity: It inhibits inflammatory mediators and viral replication through various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues
Securinegine shares its core scaffold with several alkaloids, differing in substituents and stereochemistry. Below is a comparative analysis:
Structural Insights :
- This compound vs. Securinine : Both share identical molecular formulas but differ in stereochemistry, impacting receptor binding. Securinine’s 6S,11aR,11bS configuration enhances GABA antagonism .
- Allosecurinine: Epimerization at C11b modifies the spatial arrangement of the methano bridge, affecting synthetic accessibility and bioactivity .
Pharmacological Activity Comparison
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
